Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Comparison Against Closest Structural Analogs
Among close structural analogs sharing the 3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone core but varying the aryl/heteroaryl carbonyl substituent, (5-bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034249-37-9) exhibits a distinct lipophilicity–polarity profile. Its computed XLogP3 of 2.6 and topological polar surface area (TPSA) of 55.6 Ų place it in a more polar, lower-logP region compared to the (2-chloro-4-fluorophenyl) analog (XLogP3 2.9, TPSA 42.0 Ų) and the (3,4-dimethylphenyl) analog (XLogP3 ~3.0, TPSA 42.0 Ų) [1]. This difference of 0.3–0.4 logP units and ~13.6 Ų in TPSA may meaningfully impact membrane permeability and solubility profiles during hit-to-lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 55.6 Ų |
| Comparator Or Baseline | (2-Chloro-4-fluorophenyl) analog (PubChem CID 92091026): XLogP3 = 2.9, TPSA = 42.0 Ų; (3,4-Dimethylphenyl) analog (CAS 2034431-89-3): XLogP3 ~3.0, TPSA ~42.0 Ų |
| Quantified Difference | ΔXLogP3 = –0.3 to –0.4; ΔTPSA = +13.6 Ų (higher polarity) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18) [1] |
Why This Matters
The simultaneously lower logP and higher TPSA of the target compound predict superior aqueous solubility and potentially improved oral absorption parameters relative to the more lipophilic phenyl-substituted analogs, which is a critical selection criterion for early-stage medicinal chemistry programs.
- [1] PubChem Compound Summary. CID 92091022 (target), CID 92091026 ((2-chloro-4-fluorophenyl) analog), CID 92091027 ((3,4-dimethylphenyl) analog). National Center for Biotechnology Information. Computed Properties section. Accessed April 2026. View Source
